3-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition reaction . This involves the reaction of an azide with an alkyne to form a triazole .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows triazoles to readily bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive nitrogen atoms. For example, they can participate in substitution reactions with various electrophiles .Scientific Research Applications
Photocatalytic Applications
Research on benzamide derivatives, such as propyzamide (a compound structurally similar to the requested one), has shown potential in photocatalytic applications. For instance, the photodecomposition of propyzamide using titanium dioxide-loaded adsorbent supports has been studied, indicating that adsorbent supports can enhance the mineralization rate of such compounds and reduce the concentration of potentially toxic intermediates in the solution (Torimoto et al., 1996).
Complex Formation for Medical Imaging
Studies on gallium(III) complexes with monoamide derivatives of triazacyclononane-triacetic acid (NOTA) conjugated with benzylamine or methylamine highlight the potential of triazole-containing compounds in medical imaging. These complexes show stable binding in physiological conditions, suggesting that triazole functionalities could be employed in developing new bifunctional chelating agents for labeling biomolecules with radioactive gallium, enhancing medical imaging techniques (Shetty et al., 2010).
Neuroleptic Agents Development
Benzamide derivatives have been extensively studied for their potential as atypical antipsychotic agents. The structure-activity relationships of substituted benzamides show promising neuroleptic properties, suggesting that modifications to the benzamide core, potentially including triazole substitutions, could yield potent antipsychotic agents with favorable pharmacological profiles (Norman et al., 1996).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in changes that lead to their various biological activities . The presence of a chloro group on the N-methyl aniline ring, a feature shared by this compound, has been associated with improved activity .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . These impacts can lead to downstream effects that contribute to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Future Directions
The future of triazole research is promising, with many potential applications in medicinal chemistry. Researchers are continually synthesizing new triazole derivatives and testing them for various biological activities . The goal is to discover new drugs with improved efficacy and fewer side effects .
properties
IUPAC Name |
3-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONYSSLURZABGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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